molecular formula C18H16N4O3S B5569924 methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate

Cat. No.: B5569924
M. Wt: 368.4 g/mol
InChI Key: PBYYLYORMMQNCU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.09431156 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Systems Synthesis

Benzimidazole derivatives and related compounds have been extensively studied for their utility in synthesizing heterocyclic systems. For example, derivatives of benzimidazole have been utilized in the preparation of various fused pyrimidinones, pyrazino pyrimidinones, and thiazolo pyrimidinones. These compounds are synthesized through reactions involving specific reagents that enable the construction of complex heterocyclic frameworks, which are of significant interest due to their pharmacological properties (R. Toplak et al., 1999; Lovro Selič et al., 1997).

Anticancer Agents

Benzimidazole–thiazole derivatives have been synthesized and evaluated for their anticancer activities. Specific derivatives have shown promising results against various cancer cell lines, highlighting the potential of benzimidazole-based compounds in cancer therapy (Z. M. Nofal et al., 2014).

Antioxidant Properties

Novel benzimidazole derivatives have been synthesized and tested for their antioxidant properties. Certain compounds demonstrated significant activity, underscoring the role of benzimidazole scaffolds in developing new antioxidants (C. Kuş et al., 2008).

Corrosion Inhibition

Benzimidazole derivatives have also found applications as corrosion inhibitors. For instance, specific compounds were studied for their efficacy in protecting carbon steel against corrosion in acidic solutions. These studies not only highlight the chemical utility of benzimidazole derivatives but also their potential industrial applications (K. Chkirate et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is, without warranty . Researchers are responsible for confirming the product’s identity and purity, and all sales are final . Specific safety and hazard information for this compound is not provided in the available resources.

Properties

IUPAC Name

methyl 4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-25-17(24)13-8-6-12(7-9-13)10-19-22-16(23)11-26-18-20-14-4-2-3-5-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYLYORMMQNCU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.